molecular formula C12H14O4 B14366722 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one CAS No. 91664-14-1

1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one

Cat. No.: B14366722
CAS No.: 91664-14-1
M. Wt: 222.24 g/mol
InChI Key: ZYBRIZGILRFXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is an aromatic ketone with a but-2-en-1-yl substituent and three hydroxyl groups attached to the phenyl ring

Preparation Methods

The synthesis of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be achieved through several routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product . The reaction conditions typically include the use of ethanolic sodium hydroxide at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbonyl group play crucial roles in its reactivity and interactions. It can form hydrogen bonds and participate in redox reactions, influencing various biological processes .

Comparison with Similar Compounds

1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:

Properties

CAS No.

91664-14-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(5-but-2-enyl-2,3,4-trihydroxyphenyl)ethanone

InChI

InChI=1S/C12H14O4/c1-3-4-5-8-6-9(7(2)13)11(15)12(16)10(8)14/h3-4,6,14-16H,5H2,1-2H3

InChI Key

ZYBRIZGILRFXAI-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=CC(=C(C(=C1O)O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.